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Compound of Interest

Compound Name: BTX-A51

Cat. No.: B11933735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BTX-A51, a first-in-class oral, potent, multi-kinase inhibitor, is under development for the

treatment of various hematological malignancies and solid tumors. This guide provides an

objective comparison of its preclinical performance with emerging clinical trial data, supported

by experimental evidence. BTX-A51 is designed to synergistically target Casein Kinase 1α

(CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9), key

regulators of cancer cell survival and proliferation.[1]

Mechanism of Action
BTX-A51's unique triple-targeting mechanism is designed to induce cancer cell apoptosis

through two synergistic pathways. Inhibition of CK1α leads to the stabilization and activation of

the tumor suppressor protein p53.[1] Concurrently, inhibition of CDK7 and CDK9 disrupts

super-enhancer-mediated transcription of key oncogenes, including MYC and the anti-

apoptotic protein MCL1, and also prevents the expression of MDM2, a negative regulator of

p53.[1][2][3] This dual action robustly promotes programmed cell death in malignant cells.
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Caption: Mechanism of action of BTX-A51.

Preclinical Data
In Vitro Efficacy
BTX-A51 has demonstrated potent anti-cancer activity across a range of cancer cell lines.
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Cell Line Type Key Findings IC50 Values Reference

Acute Myeloid

Leukemia (AML)

Selective elimination

of leukemia

progenitors with

preserved normal

hematopoiesis.

Not specified [4]

Liposarcoma (LPS)

Potent reduction of

MDM2, induction of

p53, and apoptosis.

Not specified [5]

CIC-rearranged

Sarcoma

Substantial inhibition

of cell viability and

induction of apoptosis.

13-50 nM

In Vivo Efficacy
Preclinical animal models have shown significant anti-tumor efficacy and survival benefits.

Animal Model Cancer Type Key Findings Reference

MLL-AF9 &

Tet2-/-;Flt3ITD AML

mouse models

AML

Eradication of

leukemia and potential

for cure.

[4]

Patient-Derived

Xenograft (PDX)
AML Prolonged survival. [2][6]

Patient-Derived

Xenograft (PDX)
Liposarcoma

Well-tolerated with

tumor growth

inhibition.

[5]

Clinical Trial Data
Phase 1 Study in AML and MDS (NCT04243785)
A first-in-human, Phase 1 dose-escalation study evaluated BTX-A51 in patients with relapsed

or refractory (R/R) Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndromes
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(MDS).[7][8][9]

Patient Demographics and Dosing:

Number of Patients: 31[7][9]

Diagnoses: 28 AML, 3 high-risk MDS[10]

Dose Levels: 1 mg to 42 mg[7][9]

Recommended Phase 2 Dose (RP2D): 21 mg, administered orally three times a week in a

28-day cycle.[7][8][9]

Efficacy:

Overall Response: 10% of patients (3/31) achieved a complete remission with incomplete

count recovery (CRi).[7][9][11]

RUNX1-mutated Patients: A CR/CRi rate of 30% was observed in patients with RUNX1

mutations who received efficacious doses (11 mg or higher).[7][9][11]

Safety and Tolerability:

Most Common Treatment-Emergent Adverse Events (Any Grade): Nausea (67%), emesis

(63%), hypokalemia (53%), and diarrhea (40%).[9][11]

Dose-Limiting Toxicities (DLTs): Two patients experienced hepatic toxicity which resolved

after holding the treatment.[9][11]

Pharmacodynamics:

On-target Effects: Treatment with BTX-A51 led to increased expression of p53 and reduced

expression of MCL1 and RNA polymerase II phosphorylation in patient samples.[7][9][11]

Biomarker: Increased levels of serum Macrophage Inhibitory Cytokine-1 (MIC-1), a surrogate

for p53 activation, were observed.[7]

Pharmacokinetics:
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Half-life: The estimated mean half-life of BTX-A51 was 28 hours (range: 17 to 55 hours).[7]

[8]

Dose Proportionality: Plasma pharmacokinetics were roughly dose-proportional between 1

mg and 42 mg.[7][8]

Experimental Protocols
Preclinical In Vivo Xenograft Study Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of BTX-A51 in a

patient-derived xenograft (PDX) model.
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Caption: Preclinical xenograft study workflow.
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Detailed Methodologies:

Cell Lines and Culture: AML cell lines (e.g., MLL-AF9) and patient-derived liposarcoma cells

were cultured in appropriate media supplemented with fetal bovine serum and necessary

growth factors.[7]

Western Blotting: To assess protein expression levels, cells were lysed, and proteins were

separated by SDS-PAGE, transferred to membranes, and probed with antibodies specific for

p53, MDM2, MCL1, and phosphorylated RNA Polymerase II.

Animal Studies: For AML xenograft models, immunodeficient mice were engrafted with

human AML cells.[4] For liposarcoma PDX models, tumor fragments from patients were

implanted subcutaneously into mice.[5] BTX-A51 was administered orally at specified doses

and schedules. Tumor volume and survival were the primary endpoints.

Clinical Trial Protocol (NCT04243785): This was a multicenter, open-label, dose-escalation

study.[2] Patients received oral BTX-A51 in 28-day cycles. Safety, tolerability, MTD, and

RP2D were the primary objectives. Efficacy was assessed based on standard response

criteria for AML and MDS. Pharmacokinetic and pharmacodynamic assessments were also

performed.[2][7]

Comparison and Future Directions
The clinical data from the Phase 1 trial in AML and MDS are consistent with the preclinical

findings, demonstrating on-target activity and a manageable safety profile. The observed

efficacy in patients with RUNX1 mutations suggests a potential biomarker for patient selection.

Ongoing and future studies will further explore the potential of BTX-A51 in a broader range of

cancers. A Phase 1 trial in patients with advanced solid tumors, including liposarcoma, is

currently underway (NCT06414434). The preclinical data in liposarcoma, showing potent

activity in models with MDM2 amplification, provide a strong rationale for this clinical

investigation.[5] Further research will likely focus on combination strategies and the

identification of additional predictive biomarkers to optimize the therapeutic potential of BTX-
A51.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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